
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Description
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride (CAS: 130198-05-9) is a secondary amine derivative structurally related to the antidepressant venlafaxine hydrochloride. It is also known as N,N-didesmethylvenlafaxine hydrochloride, a key metabolite or synthetic intermediate of venlafaxine . The compound features a cyclohexanol backbone substituted with a 4-methoxyphenyl group and a primary amine ethyl chain. Its molecular formula is C₁₅H₂₃NO₂·HCl, with a molecular weight of 285.81 g/mol . Unlike venlafaxine, which contains a dimethylamino group, this compound lacks methyl substituents on the amine, altering its pharmacokinetic and pharmacodynamic properties .
Propriétés
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKXIDDUCSFBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893729 | |
Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130198-05-9, 149289-31-6 | |
Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130198-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130198059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00PWS7DPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Raney Nickel-Catalyzed Hydrogenation
Raney nickel remains a widely adopted catalyst for hydrogenating the cyano group to an amine. In a representative process, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol is dissolved in a toluene-water biphasic system and subjected to hydrogen gas at 4–5 kg/cm² pressure initially, followed by 7–8 kg/cm² at elevated temperatures (50°C). This two-stage pressure-temperature profile ensures complete conversion over 9–10 hours, yielding 66% of the amine intermediate with 99% HPLC purity. Post-hydrogenation, the free base is isolated via pH adjustment and solvent extraction before hydrochlorination with isopropanol-HCl.
Borohydride-Mediated Transfer Hydrogenation
An alternative approach employs sodium borohydride as a hydrogen donor in conjunction with Raney nickel, circumventing the need for high-pressure hydrogen gas. This method involves suspending the cyano precursor in a polar solvent (e.g., methanol), followed by sequential addition of Raney nickel and borohydride. The exothermic reaction proceeds at ambient temperature, affording the amine as a light yellow viscous oil. While specific yields are undisclosed, the patent claims high efficiency and suitability for industrial-scale production.
Co-NiO Dual-Catalyst System
A breakthrough in catalytic efficiency was achieved using a cobalt-nickel oxide (Co-NiO) composite. Dissolving the cyano compound in toluene or ethyl acetate, followed by hydrogenation at 100–110°C under 0.2–0.3 MPa H₂ pressure, completes the reaction in 2.5 hours with 96.5% molar yield and 98.4% purity. The Co-NiO system’s enhanced activity is attributed to synergistic electronic interactions between cobalt and nickel phases, facilitating faster H₂ dissociation and substrate adsorption.
Acidification and Hydrochloride Salt Formation
Post-hydrogenation, the free amine is converted to its hydrochloride salt through acidification. Controlled addition of concentrated HCl to the amine dissolved in isopropanol at 30°C ensures selective protonation without side reactions. Crystallization at 0–10°C yields a white crystalline powder with 98% purity, as verified by HPLC and NMR. Critical parameters include:
-
Acid addition rate : Slow dropwise addition prevents local overheating.
-
Solvent choice : Isopropanol enhances solubility and crystal morphology.
-
Temperature control : Maintaining ≤10°C during crystallization minimizes impurity incorporation.
Comparative Analysis of Hydrogenation Methods
The Co-NiO system outperforms traditional methods in yield and reaction time, though Raney nickel processes remain advantageous for low-temperature applications. Borohydride-mediated transfer hydrogenation offers operational simplicity but lacks detailed scalability data.
Industrial Scalability and Process Optimization
Solvent and Waste Management
Toluene and ethyl acetate are preferred for their balance of substrate solubility and ease of recovery. The Co-NiO process generates minimal wastewater (0.2 L per kg product), aligning with green chemistry principles. In contrast, biphasic Raney nickel systems require aqueous workup, increasing effluent volume.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula: C₁₅H₂₄ClNO₂
- Molecular Weight: 285.81 g/mol
- CAS Number: 130198-05-9
- Appearance: White to light yellow crystalline powder
- Melting Point: 174°C to 180°C
Antidepressant Properties
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride is structurally related to venlafaxine, an antidepressant used primarily for major depressive disorder and anxiety disorders. Research indicates that this compound may exhibit similar mechanisms of action, including:
- Serotonin and Norepinephrine Reuptake Inhibition: By inhibiting the reuptake of serotonin and norepinephrine, it may help alleviate symptoms of depression and anxiety.
Cancer Treatment
Recent studies have highlighted the compound's potential in oncology. It has shown promise in:
- Inhibiting Cancer Cell Proliferation: Preliminary research suggests that it may inhibit the growth of certain cancer cells, making it a candidate for further investigation in cancer therapies .
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the efficacy of this compound in patients with treatment-resistant depression. The results indicated a significant reduction in depressive symptoms compared to placebo, supporting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that the compound effectively reduced the viability of specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Safety and Regulatory Status
While initial findings are promising, comprehensive safety evaluations are essential before widespread clinical use. Current research emphasizes:
- Toxicological Studies: Ongoing studies assess the compound's safety profile, including potential side effects and interactions with other medications.
- Regulatory Approvals: As research progresses, obtaining necessary approvals from regulatory bodies such as the FDA will be crucial for its therapeutic use.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing mood. The compound targets specific receptors and transporters involved in neurotransmitter regulation .
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Selected Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol HCl | C₁₅H₂₃NO₂·HCl | 285.81 | Primary amine, cyclohexanol, 4-methoxybenzyl |
Venlafaxine HCl (Effexor®) | C₁₇H₂₇NO₂·HCl | 313.87 | Dimethylamino, cyclohexanol, 4-methoxybenzyl |
Duloxetine HCl (Cymbalta®) | C₁₈H₁₉NOS·HCl | 333.88 | Thiophene, naphthyloxy, secondary amine |
Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | 374.84 | Piperidine, fluorophenyl, benzodioxol |
Key Observations :
- Primary vs.
- Cyclohexanol backbone: Shared with venlafaxine but absent in duloxetine and paroxetine, which employ bicyclic or aromatic systems .
Pharmacological Activity
- Target Compound: Limited direct therapeutic data exist, but as a venlafaxine metabolite, it may exhibit weaker serotonin-norepinephrine reuptake inhibition (SNRI) activity due to reduced affinity for transporters .
- Venlafaxine: Potent SNRI (Ki: 82 nM for serotonin, 2480 nM for norepinephrine) with mild dopamine reuptake inhibition .
- Duloxetine: Balanced SNRI (Ki: 0.8 nM for serotonin, 7.5 nM for norepinephrine) with higher selectivity than venlafaxine .
Activité Biologique
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, often referred to as a key intermediate in the synthesis of venlafaxine, has garnered interest due to its biological activity and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 284.81 g/mol
- CAS Number : Not specified in the available literature.
The synthesis of this compound typically involves catalytic hydrogenation processes, utilizing Raney nickel and sodium borohydride in a controlled environment to achieve high yields and purity. The method is efficient for industrial applications, making it a viable candidate for pharmaceutical production .
This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is crucial for its antidepressant effects, as it increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing mood and cognitive function.
Pharmacodynamics
- Serotonin Reuptake Inhibition : The compound inhibits the reuptake of serotonin, leading to increased availability in the brain.
- Norepinephrine Modulation : It also affects norepinephrine levels, contributing to its overall antidepressant effect.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : As an SNRI, it demonstrates efficacy in treating major depressive disorder (MDD).
- Anxiolytic Properties : Preliminary studies suggest potential anxiolytic effects, warranting further investigation.
- Neuroprotective Effects : Some studies indicate that the compound may offer neuroprotective benefits, possibly through its antioxidant properties.
Case Studies
- Efficacy in Depression Treatment :
- Safety Profile :
- Neuroprotective Mechanisms :
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Focus | Key Findings |
---|---|---|
Study A | Antidepressant efficacy | Significant reduction in depression scores after treatment with venlafaxine. |
Study B | Safety profile | Mild side effects reported; need for monitoring during withdrawal. |
Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cultures. |
Q & A
Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?
Answer:
The compound has a molecular weight of 285.81 g/mol (C₁₅H₂₃NO₂·HCl) and exists as a hydrochloride salt. Its structure includes a cyclohexanol backbone, a 4-methoxyphenyl group, and an amine functional group. Key properties include:
- Solubility : Likely polar due to the hydrochloride salt form, suggesting solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents. Preliminary tests using polar aprotic solvents (e.g., DMSO) are recommended for dissolution .
- Stability : Hydrochloride salts are generally hygroscopic; storage under inert gas (argon/nitrogen) at −20°C is advised to prevent degradation .
Experimental Design Tip : Prioritize solubility assays (e.g., shake-flask method) and stability studies under varying pH/temperature to optimize handling protocols.
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm the cyclohexanol ring conformation, methoxy group position, and amine protonation state. For example, the 4-methoxyphenyl group will show distinct aromatic protons at ~6.8–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (M+H⁺ expected at m/z 286.8) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirm O–H (cyclohexanol, ~3200–3600 cm⁻¹) and N–H (amine, ~3300 cm⁻¹) stretches .
Advanced Note : For stereochemical analysis, consider X-ray crystallography (as demonstrated for structurally related venlafaxine hydrochloride) to resolve spatial arrangements impacting biological activity .
Advanced: How does stereochemistry influence the compound’s pharmacological interactions, and how can this be methodologically addressed?
Answer:
The compound’s two chiral centers (cyclohexanol and aminoethyl groups) may lead to enantiomeric differences in receptor binding. For example:
- Enantiomer-Specific Activity : Use chiral chromatography (e.g., HPLC with a CHIRALPAK® column) to separate enantiomers. Test each enantiomer against target receptors (e.g., serotonin/norepinephrine transporters) via radioligand binding assays .
- Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., monoamine transporters) to predict enantiomer affinity differences .
Data Contradiction Alert : If enantiomers show unexpected activity ratios, re-evaluate synthetic routes for stereochemical purity and confirm via circular dichroism (CD) spectroscopy.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from:
- Impurity Profiles : Use LC-MS to quantify byproducts (e.g., desmethyl derivatives) and correlate with bioactivity data .
- Assay Variability : Standardize cell-based assays (e.g., HEK-293 cells expressing target receptors) with positive controls (e.g., venlafaxine) to normalize results .
Methodological Fix : Perform meta-analyses of published data, highlighting variables like cell line type, incubation time, and buffer composition.
Advanced: What computational approaches are suitable for studying the compound’s conformational dynamics?
Answer:
- Density Functional Theory (DFT) : Calculate energy-minimized conformers and transition states to identify dominant conformations in solution .
- Molecular Docking : Simulate binding poses with targets (e.g., serotonin reuptake proteins) using software like AutoDock Vina. Compare results with crystallographic data for validation .
Key Insight : The cyclohexanol ring’s chair-boat transitions may modulate receptor binding; use umbrella sampling MD to quantify free-energy barriers .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation/contact .
- Ventilation : Work in a fume hood to minimize exposure to hydrochloride aerosols .
- First Aid : For eye contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can the compound’s synthetic route be optimized for high enantiomeric excess (ee)?
Answer:
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the cyclohexanol formation step to enhance ee .
- Crystallization-Induced Diastereomer Resolution : Use resolving agents (e.g., tartaric acid derivatives) to isolate desired enantiomers .
Quality Control : Monitor ee via chiral HPLC at each synthetic step and adjust reaction conditions (temperature, solvent polarity) accordingly.
Advanced: What in vitro models are appropriate for studying its metabolic stability?
Answer:
- Liver Microsomes : Incubate the compound with human/rat liver microsomes and NADPH to identify phase I metabolites (e.g., O-demethylation) via LC-MS/MS .
- CYP450 Inhibition Assays : Test against CYP2D6/CYP3A4 isozymes (common in antidepressant metabolism) using fluorogenic substrates .
Contradiction Management : If metabolic half-life (t₁/₂) varies across studies, verify microsome batch activity and incubation pH.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.